Methyl-quinolin-8-ylmethyl-amine dihydrochloride
CAS No.: 1187933-26-1
Cat. No.: VC2831939
Molecular Formula: C11H14Cl2N2
Molecular Weight: 245.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187933-26-1 |
|---|---|
| Molecular Formula | C11H14Cl2N2 |
| Molecular Weight | 245.14 g/mol |
| IUPAC Name | N-methyl-1-quinolin-8-ylmethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C11H12N2.2ClH/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;;/h2-7,12H,8H2,1H3;2*1H |
| Standard InChI Key | YXJCYDKXQDQYSM-UHFFFAOYSA-N |
| SMILES | CNCC1=CC=CC2=C1N=CC=C2.Cl.Cl |
| Canonical SMILES | CNCC1=CC=CC2=C1N=CC=C2.Cl.Cl |
Introduction
Chemical Structure and Properties
Methyl-quinolin-8-ylmethyl-amine dihydrochloride, identified by CAS number 1187933-26-1, is characterized by its quinoline ring system with a methylaminomethyl group attached at the 8-position. The compound has a molecular formula of C11H14Cl2N2 and a molecular weight of 245.15 g/mol . This chemical typically appears as a light yellow solid and is categorized within the quinoline derivative family of compounds.
The IUPAC name for this compound is N-methyl-1-quinolin-8-ylmethanamine;dihydrochloride. Its chemical structure features a nitrogen-containing heterocyclic quinoline system with specific functional groups that contribute to its unique chemical and biological properties. The dihydrochloride salt formation enhances the compound's water solubility and stability, which are crucial factors for biological applications.
Key Identification Parameters
The following table presents the key identification parameters and structural information for Methyl-quinolin-8-ylmethyl-amine dihydrochloride:
| Parameter | Value |
|---|---|
| CAS Number | 1187933-26-1 |
| Molecular Formula | C11H14Cl2N2 |
| Molecular Weight | 245.14 g/mol |
| IUPAC Name | N-methyl-1-quinolin-8-ylmethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C11H12N2.2ClH/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;;/h2-7,12H,8H2,1H3;2*1H |
| Standard InChIKey | YXJCYDKXQDQYSM-UHFFFAOYSA-N |
| SMILES | CNCC1=CC=CC2=C1N=CC=C2.Cl.Cl |
Biological Activities and Applications
Neuroprotective Effects
Some quinoline-derived compounds exhibit neuroprotective properties that could be relevant to neurodegenerative disease treatments. The compound's ability to potentially interact with neurological receptors may contribute to these effects.
Metal Chelation Properties
Quinoline compounds, particularly those with nitrogen-containing heterocyclic structures, often demonstrate metal chelation abilities. These properties can be significant for:
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Modulating biological activities through interaction with metalloenzymes
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Serving as building blocks for metallodrugs
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Acting as metal ion sensors in analytical applications
Research on similar 8-hydroxyquinoline derivatives has shown that metal chelation can significantly influence their biological activities, including antimicrobial and anticancer effects .
Structure-Activity Relationships
Comparison with Structural Analogs
Understanding the relationship between Methyl-quinolin-8-ylmethyl-amine dihydrochloride and structurally similar compounds provides valuable insights into its potential functional properties. Several structural analogs merit examination:
Quinoline Derivatives with Different Substitution Patterns
The position and nature of substituents on the quinoline ring significantly impact biological activity . Compounds with varying substitutions at positions 5, 7, or 8 of the quinoline ring demonstrate different biological profiles.
Compounds with Modified Amine Functionalities
Variations in the amine component can substantially alter the compound's pharmacological properties. For instance, derivatives with different alkyl substituents on the nitrogen atom or extended amine chains show distinct biological activities .
Critical Structure-Activity Parameters
Research on 8-hydroxyquinoline-derived compounds has identified several parameters that significantly influence biological activity:
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The pKa values of ionizable groups, which affect acid-base properties and metal chelation ability
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Lipophilicity and membrane permeability characteristics
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Specific molecular interactions with biological targets
Research Applications
Pharmaceutical Research
Methyl-quinolin-8-ylmethyl-amine dihydrochloride has potential applications in pharmaceutical research as:
Drug Development Building Block
The compound can serve as a synthetic intermediate for more complex drug candidates, particularly those targeting specific receptors or enzymes .
CXCR4 Antagonist Development
Related quinoline derivatives have been investigated as CXCR4 receptor antagonists, which have applications in HIV therapy, cancer treatment, and inflammatory disease management . The structural features of Methyl-quinolin-8-ylmethyl-amine dihydrochloride suggest potential activity in this therapeutic area.
Material Science Applications
Beyond pharmaceutical applications, quinoline derivatives have found uses in material science:
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As components in luminescent materials
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In corrosion inhibition formulations
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As ligands in coordination chemistry for catalyst development
Current Research Trends and Future Directions
Recent Research Advances
Recent studies on quinoline derivatives have focused on:
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Optimizing synthetic routes for higher yields and purity
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Developing structure-activity relationship models to predict biological activities
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Exploring novel applications beyond traditional pharmaceutical uses
Future Research Opportunities
Several promising research directions for Methyl-quinolin-8-ylmethyl-amine dihydrochloride include:
Targeted Drug Delivery Systems
The compound's structural characteristics may be leveraged for developing targeted drug delivery systems, particularly those requiring specific interactions with cellular receptors or proteins.
Combination Therapy Approaches
Investigation of synergistic effects when combined with established therapeutic agents represents another promising research direction, particularly for addressing multidrug-resistant disease states.
Advanced Analytical Applications
The compound's potential metal chelation properties suggest applications in analytical chemistry, particularly for metal ion detection and quantification in complex matrices.
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